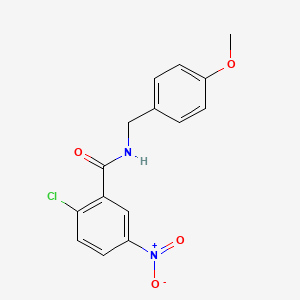![molecular formula C22H30N6O B5606888 N-(3-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5606888.png)
N-(3-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide belongs to a class of compounds known for their diverse biological activities, which have attracted interest in the fields of medicinal chemistry and drug design. Research into similar compounds has revealed potential anti-angiogenic, DNA cleavage, antimicrobial, and antiproliferative activities, suggesting a broad range of applications in treating various diseases, especially cancer.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes, including nucleophilic substitution reactions, amidation, and N-alkylation, to achieve the desired structural configurations. These synthetic routes are designed to introduce specific functional groups that confer the biological activities of interest. For example, the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives was characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis, highlighting the intricate process of constructing these complex molecules (Kambappa et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this category is carefully analyzed to understand the relationship between structure and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are employed to elucidate the molecular configurations, which are crucial for determining how these compounds interact with biological targets.
Chemical Reactions and Properties
Compounds like this compound undergo various chemical reactions, including carbonylation and amination, which are essential for their biological functions. The chemical properties, such as reactivity with other molecules and stability under physiological conditions, are key factors in their effectiveness as therapeutic agents.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play significant roles in the pharmacokinetics and pharmacodynamics of these compounds. These properties are optimized to enhance bioavailability, absorption, and distribution within the body.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are critical for the biological activity and safety profile of these compounds. Understanding these properties is essential for predicting the interaction with biological molecules, including proteins and DNA, and for designing compounds with improved efficacy and reduced toxicity.
For more in-depth studies and specific details about similar compounds and their synthesis, molecular structure, chemical reactions, and properties, the research literature provides a wealth of information (Kambappa et al., 2017); (Śladowska et al., 1996); (Mekky et al., 2021).
Propriétés
IUPAC Name |
N-(3-ethylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-2-18-7-6-8-19(17-18)24-22(29)28-15-13-26(14-16-28)20-9-10-23-21(25-20)27-11-4-3-5-12-27/h6-10,17H,2-5,11-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBSKAOJYHYKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate](/img/structure/B5606808.png)
![(4aR*,7aS*)-1-methyl-4-[2-(1H-pyrazol-1-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5606813.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]piperidine](/img/structure/B5606822.png)


![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}benzamide](/img/structure/B5606838.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-ethoxybenzylidene)acetohydrazide](/img/structure/B5606847.png)

![9-bromo-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5606863.png)
![4-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N,N,5,6-tetramethyl-2-pyrimidinamine](/img/structure/B5606870.png)

![1-[(2-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5606899.png)
![3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5606902.png)